2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one is a complex organic compound belonging to the family of thiadiazoles. This chemical is notable for its diverse range of applications in various fields, including chemistry, biology, and medicine. Its unique structural features, which include a benzylamino group, a thiadiazole ring, and a difluoromethoxyphenyl group, contribute to its versatile reactivity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Thiadiazole Ring: : A common method involves the cyclization of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions to form the 1,3,4-thiadiazole core.
Attachment of the Benzylamino Group: : This step typically involves the nucleophilic substitution of the thiadiazole derivative with benzylamine in the presence of a suitable base, such as sodium hydride.
Introduction of the Sulfanyl and Difluoromethoxyphenyl Groups: : The final step often includes a thiol-ene reaction where the sulfanyl group is introduced, followed by the attachment of the difluoromethoxyphenyl group through a coupling reaction under conditions like palladium-catalysis.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one can be scaled up by optimizing the reaction conditions:
Large-scale batch reactors for cyclization and nucleophilic substitution.
Continuous flow reactors to improve the efficiency of the thiol-ene and coupling reactions.
Stringent purification methods, such as crystallization and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: : The nitro group present can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: : The benzylamino group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Palladium on carbon (Pd/C) is commonly used for hydrogenation reactions.
Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed as bases in nucleophilic substitution reactions.
Major Products
Oxidation: : Products include sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : Various substituted benzylamines.
Scientific Research Applications
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one has diverse scientific research applications:
Chemistry: : Utilized as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: : Explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in material science for the development of novel polymers or coatings.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : It interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: : Influences pathways related to oxidative stress and inflammation, which are critical in various diseases.
Comparison with Similar Compounds
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one stands out due to its unique structural combination. Similar compounds include:
2-[[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(methoxy)phenyl]propan-1-one: : Lacks the difluoromethoxy group, affecting its reactivity.
2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(chloro)phenyl]propan-1-one: : Contains a chloro group instead, altering its interaction with biological targets.
Each compound varies in its efficacy and application based on the functional groups attached, highlighting the distinct advantages of this compound.
Properties
IUPAC Name |
2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S2/c1-12(16(25)14-7-9-15(10-8-14)26-17(20)21)27-19-24-23-18(28-19)22-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJGIHGNNDLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC(F)F)SC2=NN=C(S2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.